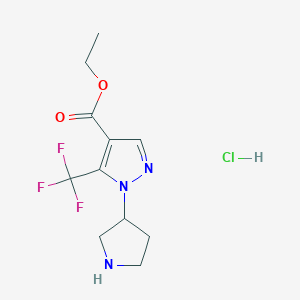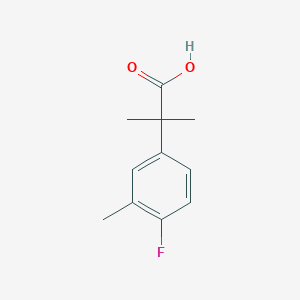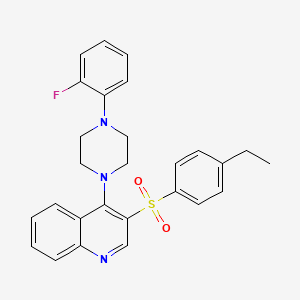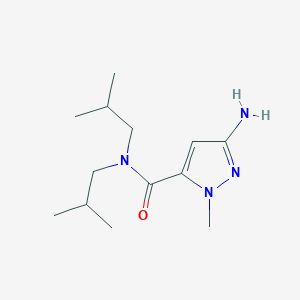
Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride is a chemical compound with the molecular formula C11H14F3N3O2 . It is a liquid at room temperature . The compound is part of the pyrrolidine and pyrazole families, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The pyrrolidine ring is attached to the pyrazole ring at the 3-position . The pyrazole ring also has a trifluoromethyl group attached at the 5-position and a carboxylate group at the 4-position .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular weight is 277.25 . The InChI code for this compound is 1S/C11H14F3N3O2/c1-2-19-10(18)8-6-16-17(7-3-4-15-5-7)9(8)11(12,13)14/h6-7,15H,2-5H2,1H3 .Scientific Research Applications
Pharmacological Research
This compound has been utilized in pharmacological studies due to its potential biological activity. Pyrazole derivatives are known for a wide spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, anticonvulsant, and anti-inflammatory properties . The trifluoromethyl group in particular enhances the biological activity and stability of pharmaceutical compounds.
Molecular Docking Studies
The compound’s structure allows it to be a candidate for molecular docking studies. These studies help in understanding the interaction between the compound and various biological targets, such as receptors or enzymes. For instance, it has been used to find the best fit orientation with the cannabinoid receptor1 .
Spectroscopic Analysis
Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride can be used in spectroscopic analysis, including FT-IR and NMR. These techniques are essential for verifying the structure of synthesized compounds and for studying their chemical properties .
Density Functional Theory (DFT) Calculations
Researchers employ DFT calculations to predict the electronic structure and properties of molecules. This compound is suitable for such theoretical characterizations, which are crucial in the design of new drugs and materials .
Synthesis of Diaryl Ether Inhibitors
Compounds with a trifluoromethyl group, like EN300-7466615, are used in the synthesis of diaryl ether inhibitors. These inhibitors are significant in the study of diseases caused by pathogens like Toxoplasma gondii .
Antifungal Agent Development
The compound has been evaluated for its antifungal activity against various pathogens. Its effectiveness against fungal strains makes it a valuable compound in the development of new antifungal agents .
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of applications of pyrrolidine and pyrazole derivatives in medicinal chemistry , this compound could be a valuable target for future drug discovery efforts.
properties
IUPAC Name |
ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2.ClH/c1-2-19-10(18)8-6-16-17(7-3-4-15-5-7)9(8)11(12,13)14;/h6-7,15H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBMFQAKTOZUAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCNC2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![benzyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)


![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2972526.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B2972527.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime](/img/structure/B2972529.png)
![4-[(4-chloroanilino)methylene]-2-(6-chloro-2-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2972530.png)

![6-(tert-butyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2972533.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide](/img/structure/B2972534.png)